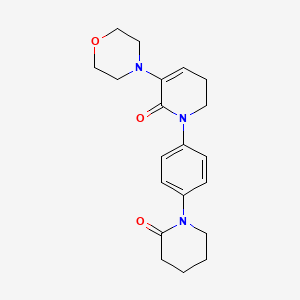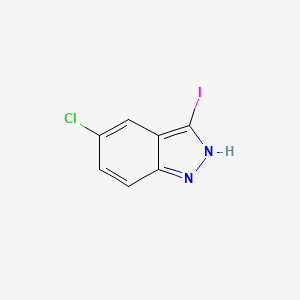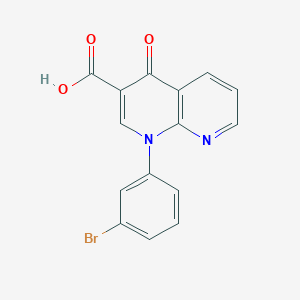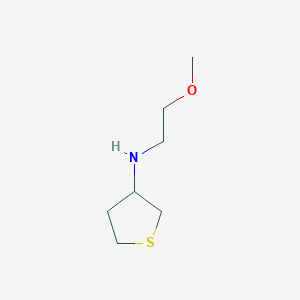
N-(2-metoxietil)tiolan-3-amina
Descripción general
Descripción
N-(2-methoxyethyl)thiolan-3-amine is an organic compound with the molecular formula C7H15NOS It is characterized by the presence of a thiolane ring, an amine group, and a methoxyethyl side chain
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)thiolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)thiolan-3-amine typically involves the reaction of 3-thiolanamine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N-(2-methoxyethyl)thiolan-3-amine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxyethyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often under anhydrous conditions.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted amine derivatives.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl side chain and thiolane ring contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxyethyl)thiolan-3-amine: Unique due to its specific combination of functional groups.
3-thiolanamine: Lacks the methoxyethyl side chain, resulting in different chemical properties.
2-methoxyethylamine: Does not contain the thiolane ring, leading to distinct reactivity and applications.
Uniqueness
N-(2-methoxyethyl)thiolan-3-amine stands out due to its combination of a thiolane ring, an amine group, and a methoxyethyl side chain. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)thiolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-9-4-3-8-7-2-5-10-6-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVZRMKXUHQEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


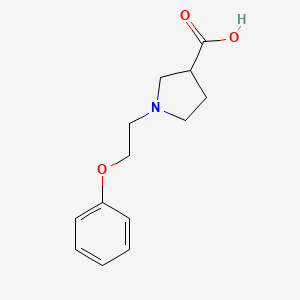
![1-[(Butylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370900.png)
![1-[(Ethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370901.png)
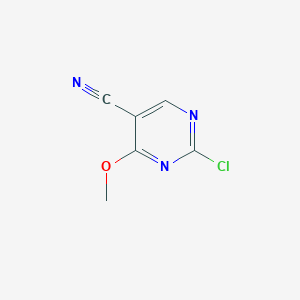
![7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid](/img/structure/B1370907.png)

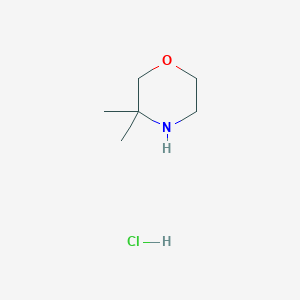

![3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1370916.png)

